molecular formula C18H25BN2O4 B12095552 tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B12095552
M. Wt: 344.2 g/mol
InChI Key: FHHBVBZHPDTTTE-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a boronate ester-containing heterocyclic compound widely used in medicinal chemistry and organic synthesis. Its structure comprises:

  • A pyrrolo[3,2-b]pyridine core, a bicyclic system with fused pyrrole and pyridine rings.
  • A tert-butoxycarbonyl (Boc) group at the 1-position, serving as a protective group for nitrogen.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) substituent at the 3-position, enabling participation in Suzuki-Miyaura cross-coupling reactions .

This compound is pivotal in synthesizing complex biaryl structures, particularly in drug discovery, where boronates act as intermediates for coupling with aryl halides .

Properties

Molecular Formula

C18H25BN2O4

Molecular Weight

344.2 g/mol

IUPAC Name

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[3,2-b]pyridine-1-carboxylate

InChI

InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-11-12(14-13(21)9-8-10-20-14)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3

InChI Key

FHHBVBZHPDTTTE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2N=CC=C3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Key Steps:

  • Precursor Synthesis : A triflate (trifluoromethanesulfonyloxy) or halogen (Br, I) is introduced at the 3-position of the pyrrolo[3,2-b]pyridine core.

  • Borylation : The halogen/triflate is displaced by bis(pinacolato)diboron using a palladium catalyst and a base.

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Borylation

Catalyst Base Solvent Temperature Yield Source
PdCl₂(dppf)₂·CH₂Cl₂KOAc1,4-Dioxane80°C79–90%
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH80°C93%
[1,1′-Bis(diphenylphosphino)ferrocene]PdCl₂KOAc1,4-Dioxane80°C89%

Mechanistic Insights :

  • Catalyst Role : Palladium facilitates oxidative addition to the triflate/halide, forming a Pd(II) intermediate. Transmetallation with bis(pinacolato)diboron generates a Pd-boronate complex, followed by reductive elimination to yield the boronic ester.

  • Base Selection : Potassium acetate (KOAc) or sodium carbonate (Na₂CO₃) deprotonates boronic acid intermediates, enhancing transmetallation efficiency.

Alternative Borylation Strategies

While Suzuki-Miyaura dominates, other methods have been explored for related pyrrolo[2,3-b]pyridine systems, suggesting potential applicability to the [3,2-b] isomer.

Iridium-Catalyzed C–H Borylation

Reported for CF₃-substituted pyridines, this method avoids pre-functionalization of the core. However, its utility for pyrrolo[3,2-b]pyridines remains untested.

Precursor Optimization

The synthesis of the triflate/halogenated intermediate is critical.

Triflation of Pyrrolo[3,2-b]pyridine

  • Reagents : Triflic anhydride (Tf₂O) in dichloromethane with a base (e.g., pyridine).

  • Conditions : 0–25°C, inert atmosphere.

  • Yield : Typically >80% for analogous systems.

Halogenation

  • Bromination : NBS (N-bromosuccinimide) in CH₂Cl₂ with a radical initiator.

  • Iodination : NIS (N-iodosuccinimide) under similar conditions.

Challenges and Solutions

Challenge Solution
Regioselectivity Use of sterically hindered catalysts (e.g., PdCl₂(dppf)₂) to favor 3-position borylation.
Boronate Stability Store under inert atmosphere; avoid protic solvents during workup.
Catalyst Deactivation Use excess boron reagent (1.2–1.5 eq) to mitigate side reactions.

Synthetic Applications

The boronic ester is a versatile intermediate for:

  • Suzuki Couplings : Forms biaryl or heteroaryl linkages with aryl halides.

  • Chan-Lam Couplings : Enables C–N and C–O bond formation.

  • Medicinal Chemistry : Core structure appears in kinase inhibitors (e.g., baricitinib analogs).

Comparison of Synthetic Routes

Method Advantages Limitations
Pd-Catalyzed Borylation High yields (79–93%), scalableRequires inert atmosphere, costly catalysts
C–H Borylation No pre-functionalizationLimited to specific substrates, unproven for target core
Electrophilic Borylation Simple conditionsLow functional group tolerance

Chemical Reactions Analysis

1-BOC-4-AZAINDOLE-3-BORONIC ACID PINACOL ESTER undergoes various chemical reactions, including:

Common reagents for these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide.

Scientific Research Applications

Overview

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a compound of significant interest in various fields of chemical research and application. Its unique structure provides a versatile platform for synthesis and potential biological activity. This article explores its applications in scientific research, particularly in medicinal chemistry and material science.

Medicinal Chemistry

The compound has been identified as a valuable intermediate in the synthesis of biologically active molecules. For instance:

  • Synthesis of Anticancer Agents : It serves as a precursor for synthesizing compounds like crizotinib, which is used in targeted cancer therapy. The incorporation of the boron moiety enhances the compound's reactivity and allows for further modifications that can lead to potent anticancer agents .
  • Biological Activity : The presence of the pyrrolo[3,2-b]pyridine framework is associated with various pharmacological activities, including anti-inflammatory and antimicrobial properties. Research indicates that derivatives of this compound can exhibit significant biological effects due to their ability to interact with specific biological targets .

Material Science

The boron-containing structure of this compound lends itself to applications in material science:

  • Polymer Chemistry : The compound can be utilized as a building block for the synthesis of boron-containing polymers. These materials can exhibit enhanced thermal stability and mechanical properties due to the presence of boron .
  • Sensors and Catalysts : Its unique electronic properties make it suitable for use in sensors and catalytic systems. The ability to modify the compound allows for tuning its properties for specific applications in chemical sensing or catalysis .

Case Study 1: Synthesis of Crizotinib Derivatives

A study demonstrated the synthesis of tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate as an intermediate for crizotinib analogs. The synthesis involved multiple steps with an overall yield of approximately 49.9%, showcasing the efficiency of using such boron-containing compounds in drug development .

Case Study 2: Development of Boron-Based Polymers

Research into polymeric materials incorporating this compound revealed enhanced mechanical properties compared to conventional polymers. These materials exhibited improved resistance to thermal degradation and could be utilized in high-performance applications such as aerospace components .

Mechanism of Action

The mechanism of action of 1-BOC-4-AZAINDOLE-3-BORONIC ACID PINACOL ESTER involves its ability to form stable complexes with various molecular targets. In Suzuki–Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . The boronic ester group plays a crucial role in stabilizing the intermediate complexes, facilitating efficient reaction pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Boronate Position Key Applications CAS Number Reference
tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate Pyrazolo[3,4-c]pyridine 5-position Kinase inhibitor intermediates 2096995-71-8
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate Dihydropyrrolo[2,3-b]pyridine 5-position Antiviral drug synthesis 2378821-30-6
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Pyridine-pyrrolidine hybrid 3-position Prodrug development ADE000689

Key Structural Differences :

  • Heterocyclic Core : The target compound’s pyrrolo[3,2-b]pyridine core provides distinct electronic properties compared to pyrazolo[3,4-c]pyridine (more electron-deficient) or dihydropyrrolo[2,3-b]pyridine (partially saturated) .
  • Substituent Positioning : Boronate placement affects regioselectivity in cross-coupling. For example, 3-position boronation (target) vs. 5-position (pyrazolo[3,4-c]pyridine) alters coupling efficiency with ortho-substituted aryl halides .

Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling

Compound Coupling Efficiency (Yield%) Preferred Halide Partners Catalytic System
Target Compound 85–92% Aryl bromides/iodides Pd(PPh₃)₄, Cs₂CO₃, dioxane
tert-Butyl 5-(pinacolboronyl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate 78–85% Electron-deficient aryl chlorides Pd(OAc)₂, XPhos, K₃PO₄
Pyrazolo[3,4-c]pyridine analogue 90–95% Heteroaryl bromides PdCl₂(dppf), Na₂CO₃, DMF

Key Observations :

  • The target compound exhibits high coupling efficiency with aryl bromides/iodides due to its electron-rich pyrrolo-pyridine core, which stabilizes the Pd-intermediate .
  • Pyrazolo[3,4-c]pyridine derivatives show superior reactivity with heteroaryl halides, attributed to their electron-deficient nature enhancing oxidative addition .

Physicochemical Properties

Table 3: LogP and Solubility Data (Predicted)

Compound logP Aqueous Solubility (mg/mL) Organic Solubility (DMSO, mg/mL)
Target Compound 3.8 0.12 >50
Pyrazolo[3,4-c]pyridine analogue 4.2 0.08 >50
Dihydropyrrolo[2,3-b]pyridine analogue 3.5 0.15 >50

Notes:

  • Higher logP in pyrazolo[3,4-c]pyridine derivatives correlates with reduced aqueous solubility, limiting in vivo bioavailability .
  • The target compound’s moderate logP balances membrane permeability and solubility, making it suitable for preclinical studies .

Table 4: Hazard Profiles

Compound GHS Hazard Statements Storage Conditions
Target Compound H315-H319-H335 (Skin/eye irritation, respiratory irritation) -20°C, inert atmosphere
Pyrazolo[3,4-c]pyridine analogue H302-H317 (Toxic if ingested, sensitization) 2–8°C, desiccated
Dihydropyrrolo[2,3-b]pyridine analogue H318-H411 (Eye damage, aquatic toxicity) RT, protected from light

Handling Considerations :

  • The target compound requires stringent respiratory protection due to H335 hazards .
  • Pyrazolo[3,4-c]pyridine derivatives demand caution in oral exposure (H302) .

Biological Activity

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a compound that has garnered attention due to its potential biological activities. The unique structure of this compound combines a pyrrolopyridine scaffold with a boronic ester moiety, which may contribute to its reactivity and interactions with biological targets. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula for this compound is C24H33BN2O4SC_{24}H_{33}BN_2O_4S, with a molecular weight of 456.4 g/mol. The IUPAC name reflects its complex structure, which includes a pyrrolopyridine core and a boronic ester functionality.

PropertyValue
Molecular FormulaC24H33BN2O4S
Molecular Weight456.4 g/mol
IUPAC Nametert-butyl 3-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate
CAS Number942070-47-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through reversible covalent bonding facilitated by the boronic ester group. This interaction allows the compound to engage in various biochemical pathways. The thiazole ring present in the structure can participate in π-π stacking interactions and hydrogen bonding, enhancing the binding affinity and specificity toward target proteins.

Anticancer Activity

Research indicates that compounds within the pyrrolo[3,2-b]pyridine class exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit protein kinases like MPS1 (monopolar spindle 1), which is crucial for cell cycle regulation and is often overexpressed in cancer cells. In vitro assays demonstrated that certain derivatives displayed potent inhibition of MPS1 with IC50 values as low as 0.025 μM .

Case Studies and Research Findings

Several studies highlight the biological potential of pyrrolo[3,2-b]pyridine derivatives:

  • MPS1 Inhibition : A study demonstrated that optimized compounds from this class could stabilize an inactive conformation of MPS1 in cellular assays. These compounds showed favorable pharmacokinetic profiles and dose-dependent inhibition in human tumor xenograft models .
  • Cell Proliferation Assays : In HCT116 human colon cancer cell lines, certain derivatives exhibited significant antiproliferative activity with GI50 values around 0.55 μM . This suggests that modifications to the pyrrolopyridine scaffold can enhance biological efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, and how is the reaction progress monitored?

  • Methodological Answer : The compound is synthesized via coupling reactions involving mixed anhydride intermediates. For example, a carboxylate precursor is activated with isobutyl chloroformate in the presence of DIPEA (diisopropylethylamine) in CH2Cl2. The intermediate is then reacted with a boronic ester-containing nucleophile. Reaction progress is tracked using LC-MS to confirm consumption of starting materials and formation of intermediates .
  • Key Analytical Techniques : LC-MS for real-time monitoring; NMR (1H, 13C) and HRMS for structural confirmation .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Strict adherence to hazard codes is required:

  • P210 : Avoid heat, sparks, and open flames (due to flammability risks).
  • P201/P202 : Review safety protocols before handling (e.g., use fume hoods, wear PPE).
  • P101/P102 : Keep containers labeled and inaccessible to children .
    • Storage Recommendations : Store in a cool, dry environment (<25°C) under inert gas (N2 or Ar) to prevent boronic ester hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this boronic ester?

  • Methodological Answer :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh3)4, PdCl2(dppf)) in varying solvents (THF, DMF, or toluene).
  • Base Selection : Use K2CO3 or Cs2CO3 to enhance coupling efficiency.
  • Temperature Control : Reactions typically proceed at 80–100°C, but microwave-assisted synthesis may reduce time .
    • Troubleshooting : If yields are low, check for boronic ester decomposition via <sup>11</sup>B NMR or LC-MS .

Q. How should researchers address contradictory purity data between LC-MS and NMR analyses?

  • Methodological Answer :

  • LC-MS Limitations : May fail to detect non-UV-active impurities (e.g., inorganic salts).
  • Complementary Techniques : Combine HPLC-ELSD (evaporative light scattering detection) with <sup>1</sup>H NMR integration to quantify residual solvents or side products.
  • Case Study : In one synthesis, flash chromatography (silica gel, 0–100% EtOAc/hexane gradient) resolved discrepancies by removing trace DIPEA or unreacted boronic acid .

Q. What strategies ensure the stability of the tert-butyl carbamate group during downstream functionalization?

  • Methodological Answer :

  • Acid Sensitivity : Avoid strong acids (e.g., TFA) unless deprotection is intended. Use mild acids (e.g., HCl in dioxane) for selective deprotection.
  • Thermal Stability : Monitor DSC (differential scanning calorimetry) to identify decomposition thresholds (>150°C observed in related compounds) .

Q. How is this compound applied in the synthesis of spirocyclic or polycyclic heteroaromatic systems?

  • Methodological Answer :

  • Spirocyclization : Use Pd-catalyzed intramolecular coupling to form spiro centers (e.g., tert-butyl 6'-chloro-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate derivatives) .
  • Crystallography : Single-crystal X-ray diffraction (as in Acta Crystallographica studies) confirms regioselectivity and stereochemistry in complex hybrids .

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